2-Ethoxybiphenyl
Description
2-Ethoxybiphenyl is a biphenyl derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the ortho position (carbon 2) of one benzene ring. Its molecular formula is C₁₄H₁₄O, with a molecular weight of 198.26 g/mol.
Properties
CAS No. |
6734-91-4 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-ethoxy-2-phenylbenzene |
InChI |
InChI=1S/C14H14O/c1-2-15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
PESKMXYELUEORL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Type: Alkoxy vs. Hydroxy Biphenyls
2-Methoxybiphenyl (Biphenyl-2-yl methyl ether)
- Structure : Methoxy (-OCH₃) group at the ortho position.
- Key Differences: The shorter alkyl chain (methoxy vs. Methoxy groups are stronger electron-donating groups, which may enhance resonance stabilization in aromatic systems .
2-Biphenylol (2-Hydroxybiphenyl)
- Structure : Hydroxyl (-OH) group at the ortho position.
- Key Differences: The hydroxyl group increases polarity and water solubility due to hydrogen bonding. 2-Biphenylol exhibits acidity (pKa ~10–12), enabling deprotonation under basic conditions, unlike the non-acidic ethoxy derivative .
Substituent Position: Ortho vs. Para Isomers
4-Ethoxy-2-methylbiphenyl
- Structure : Ethoxy group at the para position (carbon 4) and a methyl (-CH₃) group at carbon 2.
- Key Differences: The para-substituted ethoxy group may reduce steric hindrance compared to the ortho-substituted isomer, altering reactivity in electrophilic substitution reactions.
Functional Group Variations: Ethers vs. Esters
2-Ethoxyethyl Esters (e.g., 2-Ethoxyethyl 2-hydroxybenzoate)
- Structure : Ethoxyethyl (-OCH₂CH₂O-) linked to ester functionalities.
- Key Differences :
Tabulated Comparison of Structural and Hypothetical Properties
| Compound | Substituent(s) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| This compound | -OCH₂CH₃ (ortho) | 198.26 | Moderate lipophilicity, stable ether linkage |
| 2-Methoxybiphenyl | -OCH₃ (ortho) | 184.23 | Higher electron density, lower molecular weight |
| 2-Biphenylol | -OH (ortho) | 170.21 | Acidic, polar, hydrogen-bonding capability |
| 4-Ethoxy-2-methylbiphenyl | -OCH₂CH₃ (para), -CH₃ | 212.29 | Reduced steric hindrance, increased bulk |
Research and Application Insights
- Synthetic Utility : Alkoxybiphenyls like this compound serve as intermediates in Suzuki-Miyaura coupling reactions, leveraging their aromatic stability .
- Biological Relevance : Methoxy and ethoxy biphenyls are explored in drug design for their metabolic resistance compared to hydroxylated analogs .
- Limitations in Data : The provided evidence lacks experimental data (e.g., spectroscopic, thermodynamic) for this compound, necessitating further primary studies for quantitative comparisons.
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